![molecular formula C20H24N6O2 B2961028 8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-39-0](/img/structure/B2961028.png)
8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound contains an imidazo[2,1-f]purine-2,4(3H,8H)-dione moiety, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA . The compound also contains a 3,5-dimethylphenyl group, which is a type of aromatic ring with two methyl groups attached .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic substitutions or additions, especially at the nitrogen atoms in the purine ring .Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in the suzuki–miyaura cross-coupling reaction , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the suzuki–miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound might be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways.
Result of Action
The suzuki–miyaura cross-coupling reaction, which this compound might be involved in, results in the formation of carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
It’s known that the suzuki–miyaura cross-coupling reaction is exceptionally mild and functional group tolerant , suggesting that this compound might also exhibit these properties.
properties
IUPAC Name |
6-[3-(3,5-dimethylanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-8-13(2)10-15(9-12)21-6-5-7-25-14(3)11-26-16-17(22-19(25)26)24(4)20(28)23-18(16)27/h8-11,21H,5-7H2,1-4H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVYDEIIARHGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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